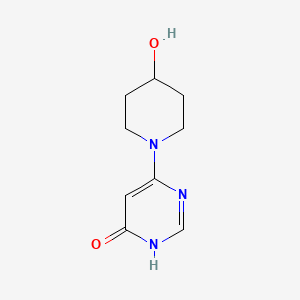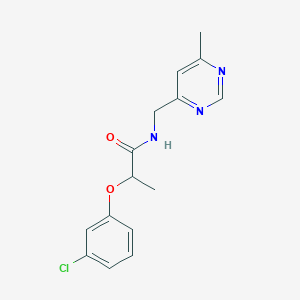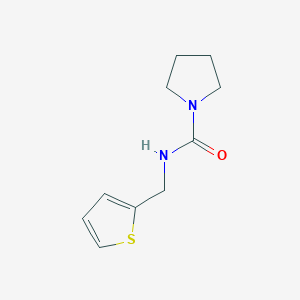
4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one” is a complex organic molecule that contains a pyrimidinone ring and a hydroxypiperidine ring . Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidines, except for the presence of a carbonyl group. Hydroxypiperidines are piperidines (six-membered rings containing nitrogen) that have a hydroxyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and hydroxypiperidine rings. The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents and conditions. Piperidones have been found to participate in a variety of reactions, including Mannich base formation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of the hydroxyl group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery Pyrimidine derivatives play a crucial role in medicinal chemistry, offering therapeutic benefits across several disease states. For instance, aryl amide derivatives of pyrimidin-6-one compounds have been evaluated as ASK1 inhibitors, showing potential in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012). Moreover, studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal their capacity as selective aldose reductase inhibitors with antioxidant activity, underscoring their utility in managing complications related to diabetes (La Motta et al., 2007).
Biochemical and Structural Studies The structural and tautomeric behaviors of pyrimidine derivatives under various conditions have been a subject of biochemical research. Investigations into the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms have provided insights into the stability and conformational dynamics of these molecules (Sánchez et al., 2007). Additionally, research on cation tautomerism and crystal structures of certain pyrimidine salts has contributed to understanding the molecular recognition processes critical in drug action, highlighting the importance of hydrogen bonding in pharmaceuticals containing pyrimidine fragments (Rajam et al., 2017).
Material Science Applications In material science, pyrimidine derivatives have been explored for their corrosion inhibition properties, offering potential solutions for protecting metals in acidic environments. For example, novel pyrimidine derivatives have demonstrated significant inhibitory action against the corrosion of mild steel, showcasing their application in industrial settings (Yadav et al., 2015).
Biological Studies Pyrimidine derivatives have also been investigated for their biological activities, including antitumor, antifungal, and antibacterial properties. Compounds featuring the pyrimidine moiety have shown promising results in various biological assays, indicating their potential as lead compounds in the development of new therapeutic agents (Keri et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWYETVJOCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)



![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
